molecular formula C51H74N4O16 B009261 Ulapualide B CAS No. 100045-74-7

Ulapualide B

Cat. No. B009261
M. Wt: 999.1 g/mol
InChI Key: IRCDNHGYZIAYSJ-VYHRCCAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulapualide B is a natural product that is extracted from marine sponges. It has been found to possess various biological activities that make it an important compound for scientific research.

Mechanism Of Action

The mechanism of action of ulapualide B is not fully understood. However, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Additionally, it has been found to inhibit the activity of NF-kappaB, which is a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

Ulapualide B has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of NF-kappaB, which reduces inflammation. Furthermore, it has been shown to have anti-microbial activity against several strains of bacteria and fungi.

Advantages And Limitations For Lab Experiments

Ulapualide B has several advantages for lab experiments. It is a potent compound that can be used to study the mechanisms of cancer and inflammation. Additionally, it has been found to have anti-microbial activity, which makes it an important compound for studying infectious diseases. However, ulapualide B is a complex natural product that is difficult to synthesize, which limits its availability for lab experiments.

Future Directions

There are several future directions for ulapualide B research. Firstly, more studies are needed to fully understand the mechanism of action of ulapualide B. Additionally, more research is needed to explore the potential of ulapualide B as an anti-cancer and anti-inflammatory agent. Furthermore, more studies are needed to explore the potential of ulapualide B as an anti-microbial agent. Finally, more research is needed to develop more efficient methods for the synthesis of ulapualide B.
Conclusion:
Ulapualide B is a natural product that possesses various biological activities, making it an important compound for scientific research. Its potent anti-inflammatory, anti-tumor, and anti-microbial activities make it an important compound for studying cancer, inflammation, and infectious diseases. However, its complex structure and difficult synthesis limit its availability for lab experiments. Future research should focus on exploring the potential of ulapualide B as an anti-cancer, anti-inflammatory, and anti-microbial agent, as well as developing more efficient methods for its synthesis.

Synthesis Methods

Ulapualide B is a complex natural product that is difficult to synthesize. However, several research groups have reported the total synthesis of ulapualide B. The most efficient and practical method involves the use of a convergent approach, which involves the synthesis of two key fragments that are then coupled together.

Scientific Research Applications

Ulapualide B has been found to possess various biological activities, which make it an important compound for scientific research. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has been found to be a potent inhibitor of tubulin polymerization, which makes it an important compound for cancer research.

properties

CAS RN

100045-74-7

Product Name

Ulapualide B

Molecular Formula

C51H74N4O16

Molecular Weight

999.1 g/mol

IUPAC Name

[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate

InChI

InChI=1S/C51H74N4O16/c1-30(18-19-42(71-51(61)45(65-11)28-62-8)34(5)48(69-35(6)57)31(2)20-21-55(7)29-56)43(64-10)24-44-33(4)41(63-9)16-13-17-46-52-39(26-66-46)49-54-40(27-68-49)50-53-38(25-67-50)32(3)22-36(58)14-12-15-37(59)23-47(60)70-44/h13,17,20-21,25-27,29-34,37,41-45,48,59H,12,14-16,18-19,22-24,28H2,1-11H3/b17-13-,21-20+

InChI Key

IRCDNHGYZIAYSJ-VYHRCCAKSA-N

Isomeric SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O

SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O

Canonical SMILES

CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O

Origin of Product

United States

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